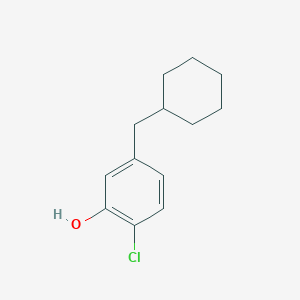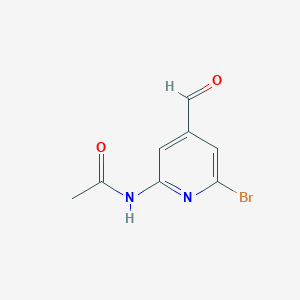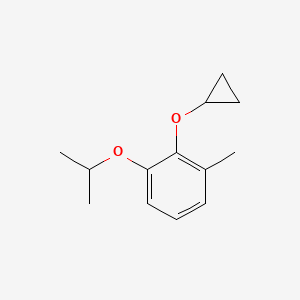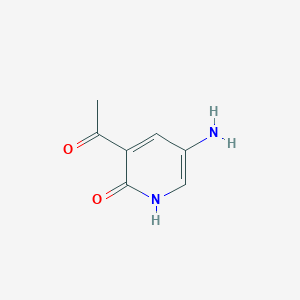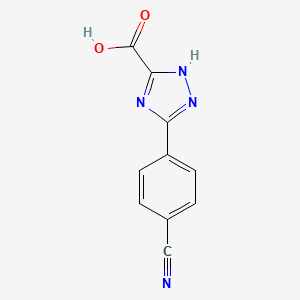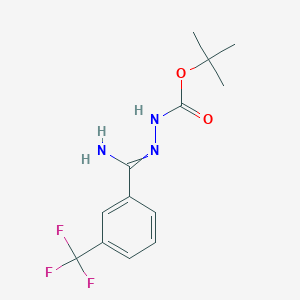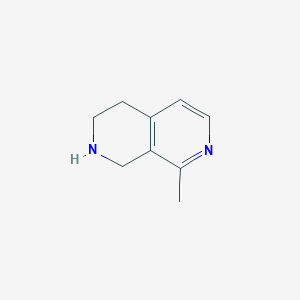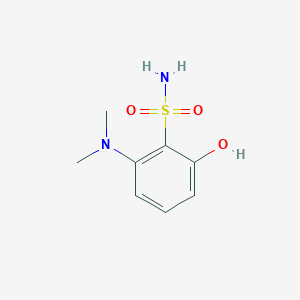
Methyl 4-acetyl-6-(chlorosulfonyl)pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-acetyl-6-(chlorosulfonyl)pyridine-2-carboxylate is a chemical compound with the molecular formula C9H8ClNO5S and a molecular weight of 277.68 g/mol . This compound is notable for its unique structure, which includes a pyridine ring substituted with acetyl, chlorosulfonyl, and carboxylate groups. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetyl-6-(chlorosulfonyl)pyridine-2-carboxylate typically involves the chlorosulfonation of a pyridine derivative followed by esterification. The reaction conditions often require the use of chlorosulfonic acid and a suitable solvent under controlled temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorosulfonation and esterification processes, utilizing automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-acetyl-6-(chlorosulfonyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.
Reduction Reactions: The acetyl group can be reduced to an alcohol.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products
The major products formed from these reactions include substituted pyridine derivatives, alcohols, and carboxylic acids .
Aplicaciones Científicas De Investigación
Methyl 4-acetyl-6-(chlorosulfonyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl 4-acetyl-6-(chlorosulfonyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins or other cellular components, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-acetyl-6-(methylsulfonyl)pyridine-2-carboxylate
- Methyl 4-acetyl-6-(fluorosulfonyl)pyridine-2-carboxylate
- Methyl 4-acetyl-6-(bromosulfonyl)pyridine-2-carboxylate .
Uniqueness
Methyl 4-acetyl-6-(chlorosulfonyl)pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the chlorosulfonyl group makes it particularly reactive towards nucleophiles, allowing for diverse chemical transformations .
Propiedades
Fórmula molecular |
C9H8ClNO5S |
|---|---|
Peso molecular |
277.68 g/mol |
Nombre IUPAC |
methyl 4-acetyl-6-chlorosulfonylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H8ClNO5S/c1-5(12)6-3-7(9(13)16-2)11-8(4-6)17(10,14)15/h3-4H,1-2H3 |
Clave InChI |
PWNYRSHBEKALHB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=NC(=C1)S(=O)(=O)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




